molecular formula C8H7ClO4S B14849427 3-Formyl-5-methoxybenzenesulfonyl chloride

3-Formyl-5-methoxybenzenesulfonyl chloride

Katalognummer: B14849427
Molekulargewicht: 234.66 g/mol
InChI-Schlüssel: HHWFGJMGHAPMAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Formyl-5-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H7ClO4S and a molecular weight of 234.66 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of formyl and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Formyl-5-methoxybenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 3-formyl-5-methoxybenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

3-Formyl-5-methoxybenzenesulfonic acid+SOCl23-Formyl-5-methoxybenzenesulfonyl chloride+SO2+HCl\text{3-Formyl-5-methoxybenzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Formyl-5-methoxybenzenesulfonic acid+SOCl2​→3-Formyl-5-methoxybenzenesulfonyl chloride+SO2​+HCl

The reaction is carried out in an inert atmosphere, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Formyl-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Formyl-5-methoxybenzenesulfonyl chloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent for modifying biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 3-formyl-5-methoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The formyl group can also participate in various chemical transformations, contributing to the compound’s versatility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Formyl-5-methoxybenzenesulfonyl chloride is unique due to the presence of both formyl and methoxy groups on the benzene ring. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds. Its ability to undergo both nucleophilic substitution and electrophilic aromatic substitution reactions makes it a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C8H7ClO4S

Molekulargewicht

234.66 g/mol

IUPAC-Name

3-formyl-5-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C8H7ClO4S/c1-13-7-2-6(5-10)3-8(4-7)14(9,11)12/h2-5H,1H3

InChI-Schlüssel

HHWFGJMGHAPMAN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C=O)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.